molecular formula C11H10ClN3O B1498022 4-(Chloromethyl)-N-(1H-pyrazol-4-yl)benzamide CAS No. 916791-22-5

4-(Chloromethyl)-N-(1H-pyrazol-4-yl)benzamide

Cat. No.: B1498022
CAS No.: 916791-22-5
M. Wt: 235.67 g/mol
InChI Key: AJZZOSSEFFZAMT-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-N-(1H-pyrazol-4-yl)benzamide is a chemical compound characterized by its unique structure, which includes a chloromethyl group attached to a benzamide moiety and a pyrazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)-N-(1H-pyrazol-4-yl)benzamide typically involves multiple steps. One common approach is the reaction of 4-chloromethylbenzoic acid with 1H-pyrazol-4-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is heated under reflux to facilitate the formation of the amide bond.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor depends on the desired scale and efficiency of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 4-(Chloromethyl)-N-(1H-pyrazol-4-yl)benzamide can undergo various chemical reactions, including:

  • Oxidation: The chloromethyl group can be oxidized to form a carboxylic acid derivative.

  • Reduction: The compound can be reduced to remove the chlorine atom, resulting in a different functional group.

  • Substitution: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of new compounds.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophiles like sodium cyanide (NaCN) and ammonia (NH3) are employed in substitution reactions.

Major Products Formed:

  • Oxidation: 4-(Carboxymethyl)-N-(1H-pyrazol-4-yl)benzamide

  • Reduction: 4-(Methyl)-N-(1H-pyrazol-4-yl)benzamide

  • Substitution: 4-(Cyanomethyl)-N-(1H-pyrazol-4-yl)benzamide

Scientific Research Applications

4-(Chloromethyl)-N-(1H-pyrazol-4-yl)benzamide has found applications in various scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Medicine: It has potential therapeutic applications, including the development of new drugs targeting specific diseases.

  • Industry: The compound is utilized in the production of agrochemicals and pharmaceutical intermediates.

Mechanism of Action

The mechanism by which 4-(Chloromethyl)-N-(1H-pyrazol-4-yl)benzamide exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to the modulation of biological processes. The exact mechanism depends on the context in which the compound is used and the specific biological system it interacts with.

Comparison with Similar Compounds

4-(Chloromethyl)-N-(1H-pyrazol-4-yl)benzamide is similar to other benzamide derivatives, but its unique structure sets it apart. Some similar compounds include:

  • 4-(Chloromethyl)benzoic acid

  • 4-(Chloromethyl)anisole

  • 4-(Chloromethyl)benzyl chloride

These compounds share the chloromethyl group but differ in their functional groups and overall structure, leading to different chemical and biological properties.

Properties

IUPAC Name

4-(chloromethyl)-N-(1H-pyrazol-4-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O/c12-5-8-1-3-9(4-2-8)11(16)15-10-6-13-14-7-10/h1-4,6-7H,5H2,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJZZOSSEFFZAMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCl)C(=O)NC2=CNN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50656152
Record name 4-(Chloromethyl)-N-(1H-pyrazol-4-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50656152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916791-22-5
Record name 4-(Chloromethyl)-N-1H-pyrazol-4-ylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=916791-22-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Chloromethyl)-N-(1H-pyrazol-4-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50656152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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